molecular formula C14H16FNO4S2 B2806805 5-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methoxybenzenesulfonamide CAS No. 1396881-86-9

5-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methoxybenzenesulfonamide

Cat. No. B2806805
CAS RN: 1396881-86-9
M. Wt: 345.4
InChI Key: DPFIDTBYRSJWAP-UHFFFAOYSA-N
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Description

5-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Anticancer Potential

  • Novel aminothiazole-paeonol derivatives, including compounds similar to the one , have shown high anticancer potential. Specific derivatives demonstrated potent inhibitory activity against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines. These compounds were found to be superior to 5-fluorouracil in terms of potency against certain cancer cell lines, with lower cytotoxicity to fibroblasts (Tsai et al., 2016).

Photodynamic Therapy for Cancer

  • Zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups have demonstrated significant potential in photodynamic therapy for cancer treatment. These compounds show high singlet oxygen quantum yield and good fluorescence properties, crucial for Type II photosensitizer mechanisms (Pişkin et al., 2020).

Corrosion Inhibition

  • Piperidine derivatives, including those with benzenesulfonamide groups, have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been employed to investigate the adsorption behaviors and inhibition efficiencies of these compounds (Kaya et al., 2016).

Tubulin Polymerization Inhibition

  • Sulfonamide drugs binding to the colchicine site of tubulin have been investigated. Compounds such as N-(3-fluoro-4-methoxyphenyl)pentafluorobenzenesulfonamide were found to inhibit tubulin polymerization, providing insights into the development of anticancer therapies (Banerjee et al., 2005).

properties

IUPAC Name

5-fluoro-N-(3-hydroxy-3-thiophen-2-ylpropyl)-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO4S2/c1-20-12-5-4-10(15)9-14(12)22(18,19)16-7-6-11(17)13-3-2-8-21-13/h2-5,8-9,11,16-17H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFIDTBYRSJWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methoxybenzenesulfonamide

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